4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide: is a complex organic compound that features a piperidine ring, an imidazole group, and a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide . Common synthetic routes include:
Piperidine Synthesis: : Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Imidazole Introduction: : The imidazole group can be introduced through a reaction with 1-methyl-1H-imidazole-2-sulfonyl chloride.
Phenethyl Group Addition: : The phenethyl group can be added through a reaction with phenethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce certain functional groups.
Substitution: : Substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Substitution reactions often use nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction might produce alcohols.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its therapeutic potential in treating various diseases.
Industry: : It might be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other similar compounds that also contain imidazole, piperidine, or phenethyl groups. Some similar compounds include:
Imidazole derivatives: : These compounds share the imidazole ring and may have similar biological activities.
Piperidine derivatives: : These compounds contain the piperidine ring and can exhibit similar chemical properties.
Phenethylamine derivatives: : These compounds include the phenethyl group and may have comparable pharmacological effects.
By comparing these compounds, we can highlight the uniqueness of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-21-14-11-20-18(21)26(24,25)16-8-12-22(13-9-16)17(23)19-10-7-15-5-3-2-4-6-15/h2-6,11,14,16H,7-10,12-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTOOKCFPQKAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.